4-Chloro-5-methyl-1,3-benzothiazol-2-amine
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Overview
Description
4-Chloro-5-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound with the molecular formula C8H7ClN2S. It is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzothiazole ring substituted with a chlorine atom at the 4th position and a methyl group at the 5th position, along with an amino group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-aminothiophenol with methyl isothiocyanate under basic conditions. The reaction proceeds via the formation of an intermediate thiourea, which cyclizes to form the benzothiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding amines or thiols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or secondary amines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding amines or thiols.
Scientific Research Applications
4-Chloro-5-methyl-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
4-Chloro-1,3-benzothiazol-2-amine: Lacks the methyl group at the 5th position.
5-Methyl-1,3-benzothiazol-2-amine: Lacks the chlorine atom at the 4th position.
4-Chloro-6-fluoro-1,3-benzothiazol-2-amine: Substituted with a fluorine atom at the 6th position instead of a methyl group.
Uniqueness: 4-Chloro-5-methyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes, making it a valuable compound in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-chloro-5-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQWOGYRSVPWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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